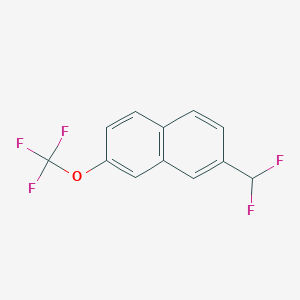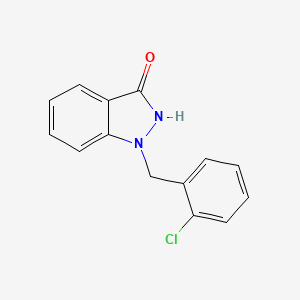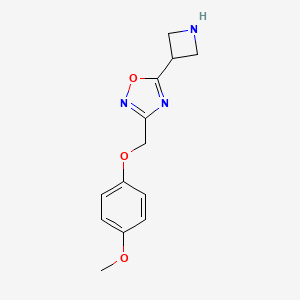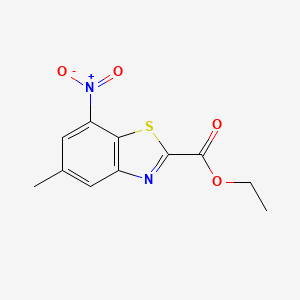
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine est un composé hétérocyclique qui présente à la fois des cycles imidazole et pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine implique généralement la formation du cycle imidazole suivie de l'introduction de la partie pyrimidine. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant de 1,2-dicétones et d'urotropine en présence d'acétate d'ammonium, on peut obtenir des imidazoles substitués . L'introduction ultérieure du cycle pyrimidine peut être réalisée par diverses réactions de cyclisation impliquant des réactifs et des catalyseurs appropriés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse sans solvant assistée par micro-ondes et l'utilisation de catalyseurs efficaces comme le NHC-cuivre peuvent être employées pour rationaliser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et trifluorométhyl.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et des nucléophiles comme les amines et les thiols. Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
La 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme sonde dans des tests biochimiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères et des revêtements
Mécanisme d'action
Le mécanisme d'action de la 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres imidazoles et pyrimidines substitués, tels que :
- Acide 2-(2-chloro-4-nitro-1H-imidazol-1-yl)acétique
- Imidazoles 4,5-disubstitués
- 2,4(5)-diaryl-imidazoles
Unicité
Ce qui distingue la 4-chloro-2-(1-méthyl-1H-imidazol-2-yl)-6-(trifluorométhyl)pyrimidine, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence à la fois de groupes chloro et trifluorométhyl améliore sa réactivité et son potentiel pour des applications diverses.
Propriétés
Numéro CAS |
1416373-79-9 |
|---|---|
Formule moléculaire |
C9H6ClF3N4 |
Poids moléculaire |
262.62 g/mol |
Nom IUPAC |
4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3 |
Clé InChI |
PDJBPTPSUYFDIO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)




![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)



![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)

